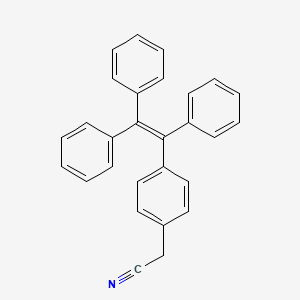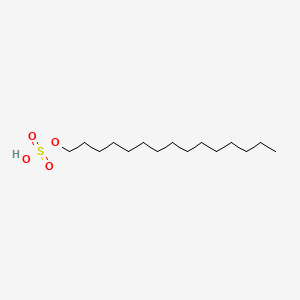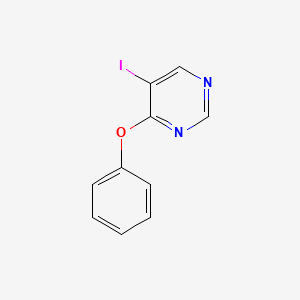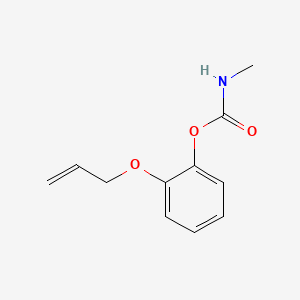![molecular formula C8H6N2O3 B13742366 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One efficient method involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods: Industrial production methods for this compound often utilize environmentally friendly and cost-effective catalysts. For example, dicationic molten salts based on tropine have been used as active catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives . These methods are advantageous due to their high yields, short reaction times, and the ability to recover and reuse the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Electrophilic substitution reactions primarily occur at position 8 of the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. For instance, the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, while electrophilic substitution occurs mainly at position 8 .
Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit diverse biological activities.
Applications De Recherche Scientifique
2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Comparaison Avec Des Composés Similaires
- 2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 2,9-Dimethyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
- 2,3-Dimethylpyrido[1,2-a]pyrimidin-4-one
Uniqueness: 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H6N2O3 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
2,9-dihydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H6N2O3/c11-5-2-1-3-10-7(13)4-6(12)9-8(5)10/h1-4,11-12H |
Clé InChI |
ATUWXBQECYMBQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=O)C=C(N=C2C(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)



![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)



(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)

![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)

